Distinct Molecular Weight & Polarizability
The presence of the bromine atom at the 2-position on the phenyl ring leads to a substantially higher molecular weight compared to its chloro, fluoro, and unsubstituted analogs. This directly correlates with increased molecular polarizability, a key parameter influencing van der Waals interactions and potential binding site complementarity .
| Evidence Dimension | Molecular Weight & Polarizability |
|---|---|
| Target Compound Data | Molecular Weight = 254.08 g/mol; Polarizability = 22.2 ± 0.5 × 10⁻²⁴ cm³ |
| Comparator Or Baseline | 2-Chloro analog (CAS 438565-33-4): Molecular Weight = 209.63 g/mol; Polarizability = 20.8 ± 0.5 × 10⁻²⁴ cm³; 2-Fluoro analog (CAS 953046-62-3): Molecular Weight = 193.17 g/mol; Polarizability = 18.5 ± 0.5 × 10⁻²⁴ cm³; Unsubstituted phenyl analog (CAS 90924-12-2): Molecular Weight = 175.19 g/mol; Polarizability = 19.2 ± 0.5 × 10⁻²⁴ cm³ |
| Quantified Difference | Target compound is 44.45 g/mol heavier and 1.4 × 10⁻²⁴ cm³ more polarizable than the chloro analog; 60.91 g/mol heavier and 3.7 × 10⁻²⁴ cm³ more polarizable than the fluoro analog. |
| Conditions | Data derived from ACD/Labs Percepta Platform predictions for all compounds. |
Why This Matters
Higher molecular weight and polarizability can translate to distinct pharmacokinetic and pharmacodynamic profiles, making this compound a unique tool for probing structure-activity relationships (SAR) where enhanced van der Waals contacts are hypothesized to be beneficial [1].
- [1] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. *Chemical Research in Toxicology*, 24(9), 1420–1456. View Source
